molecular formula C16H19ClN4O3S B2731575 (2-chlorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034337-31-8

(2-chlorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2731575
M. Wt: 382.86
InChI Key: GFVXIHAIDALSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation of this compound consisted of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related pyrazole derivatives has led to the synthesis of novel compounds through multi-step reactions. These compounds, including variants with arylthio/sulfinyl/sulfonyl groups, have been characterized using various spectroscopic techniques to determine their structure and properties. For example, the study by Wang et al. (2015) elaborated on the synthesis and structure of N-phenylpyrazolyl aryl methanones derivatives, revealing their herbicidal and insecticidal activities (Wang et al., 2015).

Biological Activities and Therapeutic Applications

Pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities. Hafez et al. (2016) synthesized novel pyrazole derivatives and assessed their efficacy against various microbial strains and cancer cell lines, demonstrating significant antimicrobial and higher anticancer activity compared to a reference drug (Hafez et al., 2016).

Another aspect of scientific research on these compounds involves the exploration of their potential as antimicrobial agents. Studies have synthesized and tested the antimicrobial activity of pyrazoline and pyrazole derivatives, finding some compounds with good to excellent antibacterial and antifungal properties (Katariya et al., 2021).

Molecular Docking and Drug Development

The research extends into molecular docking studies to predict the interaction of these compounds with biological targets. For instance, Katariya et al. (2021) conducted molecular docking studies alongside their synthesis of oxazole clubbed pyridyl-pyrazolines, providing insights into the compounds' mechanism of action against cancer and microbial resistance (Katariya et al., 2021).

properties

IUPAC Name

(2-chlorophenyl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S/c1-19-12-13(11-18-19)25(23,24)21-8-4-7-20(9-10-21)16(22)14-5-2-3-6-15(14)17/h2-3,5-6,11-12H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVXIHAIDALSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chlorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

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